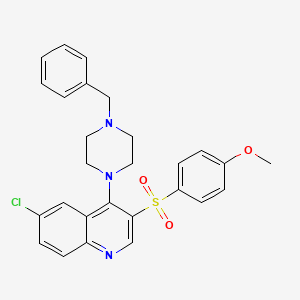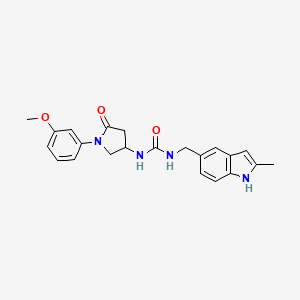
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urea Biosensors and Health Monitoring
Urea biosensors have made significant strides in medical diagnostics, particularly for monitoring urea levels in biological fluids. These biosensors utilize enzyme urease for the detection and quantification of urea concentration, which is crucial for diagnosing various health conditions such as renal failure, urinary tract obstruction, and liver diseases. Recent advances in nanomaterials and polymer composites have enhanced the sensitivity and durability of urea biosensors, providing comprehensive information for clinical diagnostics and research purposes (Botewad et al., 2021).
Urease Inhibitors in Medicine
Urease inhibitors have emerged as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects have driven the search for safer and more effective urease inhibitors. The exploration of new chemical classes, including hydroxamic acids, phosphoramidates, and quinones, highlights the ongoing efforts to leverage urease inhibition in drug development for addressing infections linked to urease activity (Kosikowska & Berlicki, 2011).
Environmental Implications of Urea
In agricultural practices , urea serves as a significant nitrogen source for crops. However, the environmental impact of urea usage, including nitrogen loss and greenhouse gas emissions, is a concern. Studies have focused on urease and nitrification inhibitors as strategies to reduce nitrogen loss from urea-based fertilizers, thereby improving nitrogen use efficiency and minimizing environmental pollution. The application of these inhibitors is crucial for sustainable agriculture and environmental protection (Ray et al., 2020).
Industrial Applications of Urea
Urea's role as a hydrogen carrier offers a promising avenue for sustainable and safe energy supply. Its attributes, including non-toxicity, stability, and ease of transport and storage, make urea a viable candidate for hydrogen storage and fuel cell applications. The exploration of urea's potential in energy technologies signifies a shift towards more sustainable energy solutions, leveraging existing urea production infrastructure for environmental and economic benefits (Rollinson et al., 2011).
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-8-16-9-15(6-7-20(16)24-14)12-23-22(28)25-17-10-21(27)26(13-17)18-4-3-5-19(11-18)29-2/h3-9,11,17,24H,10,12-13H2,1-2H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHRFNCFBRYSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
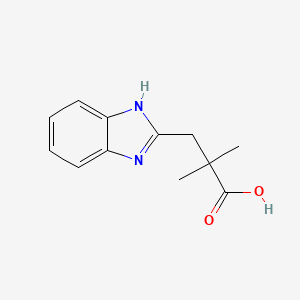


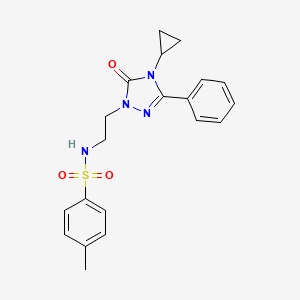
![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)
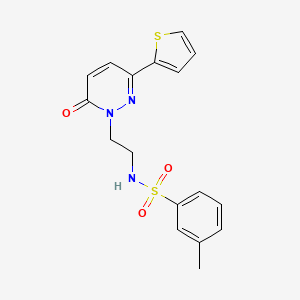
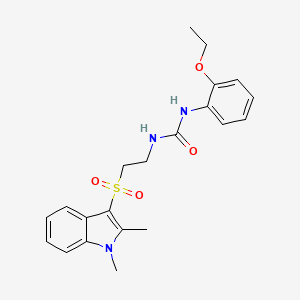
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
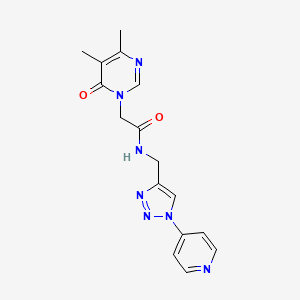
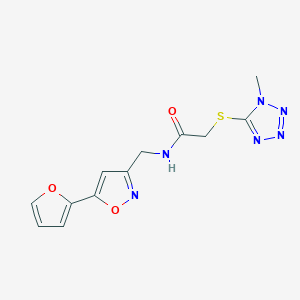

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)
![2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)
